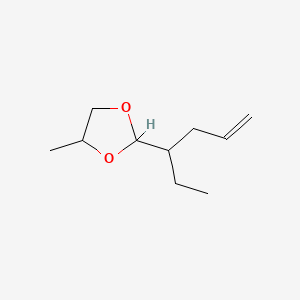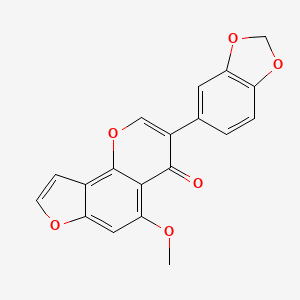
Garhwalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Garhwalin is an organic compound belonging to the class of isoflavones. Isoflavones are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. This compound is considered to be a flavonoid lipid molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Garhwalin typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the isoflavone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Garhwalin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
科学的研究の応用
Garhwalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study isoflavone chemistry and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of Garhwalin involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Specific enzymes and receptors involved in oxidative stress and inflammation are potential targets for this compound’s action.
類似化合物との比較
Garhwalin can be compared with other isoflavones and flavonoid compounds, such as:
Genistein: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: An isoflavone with potential anticancer properties.
This compound’s uniqueness lies in its specific chemical structure and the resulting biological activities, which may differ from those of other similar compounds.
特性
CAS番号 |
113023-68-0 |
|---|---|
分子式 |
C19H12O6 |
分子量 |
336.3 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-5-methoxyfuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c1-21-16-7-14-11(4-5-22-14)19-17(16)18(20)12(8-23-19)10-2-3-13-15(6-10)25-9-24-13/h2-8H,9H2,1H3 |
InChIキー |
HEOAJOAZVYRLMA-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C3C=COC3=C1)OC=C(C2=O)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



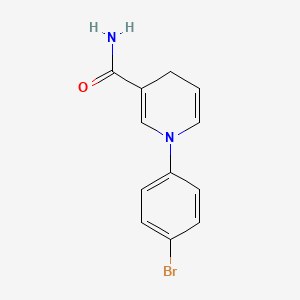
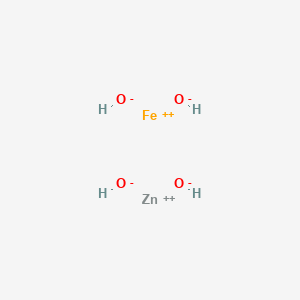


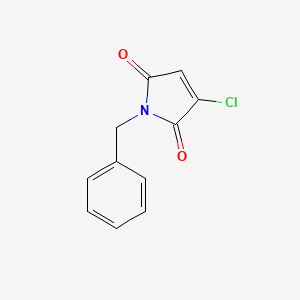
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
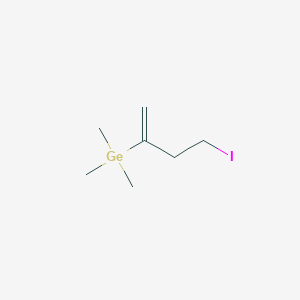
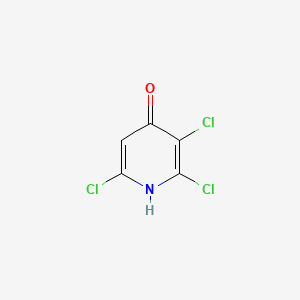
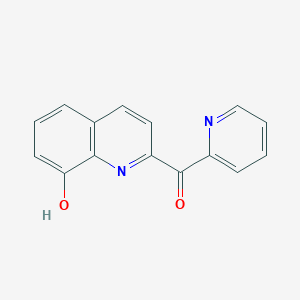
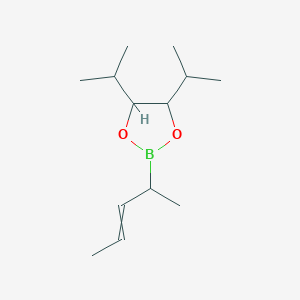
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
